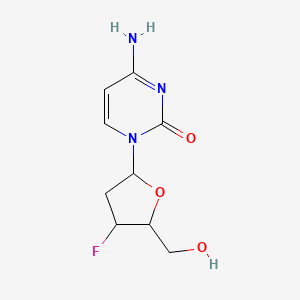

2',3'-Dideoxy-3'-fluorocytidine

Description

Properties

IUPAC Name |

4-amino-1-[4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3O3/c10-5-3-8(16-6(5)4-14)13-2-1-7(11)12-9(13)15/h1-2,5-6,8,14H,3-4H2,(H2,11,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNSUDSIHCJEYQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)CO)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dideoxy-3’-fluorocytidine typically involves the fluorination of cytidine derivatives. One common method includes the use of trifluoromethanesulfonic acid trimethylsilyl group and sodium iodide as reagents. The reaction is carried out in anhydrous 1,2-ethylene dichloride at low temperatures, followed by the addition of 5-deoxidation triacetyl ribose .

Industrial Production Methods

Industrial production methods for 2’,3’-Dideoxy-3’-fluorocytidine are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dideoxy-3’-fluorocytidine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom at the 3’ position can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability conferred by the fluorine atom

Common Reagents and Conditions

Common reagents used in reactions involving 2’,3’-Dideoxy-3’-fluorocytidine include trifluoromethanesulfonic acid, sodium iodide, and various organic solvents. Reaction conditions often involve low temperatures and anhydrous environments to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving 2’,3’-Dideoxy-3’-fluorocytidine depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted cytidine derivatives .

Scientific Research Applications

2',3'-Dideoxy-3'-fluorocytidine is a nucleoside analog with diverse applications in scientific research, particularly in antiviral and anticancer studies. The presence of a fluorine atom at the 3' position of the sugar moiety enhances its stability and alters its biological activity compared to non-fluorinated analogs, potentially leading to improved efficacy and reduced toxicity in therapeutic applications.

Scientific Research Applications

2',3'-Dideoxy-3'-fluorocytidine has been studied for various scientific research applications:

- Antiviral Research: It has been investigated for its potential to inhibit viral replication, specifically in the context of HIV and hepatitis B virus (HBV) infections. Clinical studies have shown the effectiveness of incorporating 2',3'-dideoxy-3'-fluoro-cytidine into combination therapy regimens for HIV treatment. Its ability to inhibit viral replication makes it a valuable candidate alongside other antiretroviral drugs, demonstrating superior efficacy in trials involving patients with resistant strains compared to traditional treatments. In animal models, treatment with 2',3'-dideoxy-3'-fluoro-cytidine resulted in significant survival rates (up to 80%) when administered shortly after infection with the H5N1 influenza virus.

- Anticancer Research: The compound has demonstrated promise as an anticancer agent by inducing DNA chain termination in rapidly dividing cancer cells.

- Biochemical Studies: It is utilized as a probe to study the mechanisms of nucleoside analog incorporation by various polymerases and reverse transcriptases.

- Pharmaceutical Development: The compound is being explored for its potential use in developing new therapeutic agents for viral and cancer treatments.

Structure-Activity Relationship (SAR)

Research indicates that the 3'-fluoro substitution in 2',3'-dideoxy-3'-fluorocytidine plays a crucial role in its activity. It favors a 2'-endo sugar conformation, which is similar to the conformation adopted by natural deoxynucleosides, potentially enhancing its binding to reverse transcriptase. The electronegative fluorine atom might mimic the hydrogen bonding properties of the absent 3'-OH group, further stabilizing its interaction with the enzyme. Modifications at the N4 position of the cytosine ring have also been explored to improve its pharmacological properties, such as bioavailability and cell permeability.

Analytical Techniques

Various analytical techniques are utilized to study 2',3'-dideoxy-3'-fluorocytidine:

- X-ray crystallography has been used to determine its molecular structure and conformation.

- High-performance liquid chromatography (HPLC), often coupled with UV detection or mass spectrometry, is employed to separate, identify, and quantify the compound and its metabolites in biological samples.

- Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about its structure and dynamics in solution.

Resistance Mechanisms

HIV can develop resistance to NRTIs, including 2',3'-dideoxy-3'-fluorocytidine. This resistance often arises from mutations in the viral reverse transcriptase gene, which can reduce the binding affinity of the drug or enhance the enzyme's ability to remove incorporated chain terminators.

Computational Chemistry and Modeling

Mechanism of Action

2’,3’-Dideoxy-3’-fluorocytidine exerts its effects by incorporating into DNA during replication, leading to chain termination. This inhibits DNA synthesis and ultimately induces apoptosis in rapidly dividing cells. The fluorine atom at the 3’ position enhances the compound’s stability and resistance to enzymatic degradation, allowing it to remain active in the body for longer periods .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Conformational Differences

The antiviral activity of nucleoside analogs is highly dependent on sugar pucker conformation and substituent effects. Key comparisons include:

Antiviral Activity and Selectivity

- 2',3'-Dideoxy-3'-fluorocytidine: Limited direct activity data are available, but its fluorinated ribose likely improves metabolic stability. Analogous compounds like 2',3'-dideoxy-3'-fluoro-5-bromocytidine show enhanced binding to HIV reverse transcriptase (RT) due to halogen interactions .

- SddC and 5-Fluoro-SddC : Exhibit potent anti-HBV activity (IC50 = 0.05 μM and 0.1 μM, respectively) by inhibiting viral DNA replication without affecting RNA synthesis .

- Lamivudine (3TC) : Broad-spectrum activity against HIV and HBV (IC50 = 0.01–0.1 μM) but prone to resistance via M184V mutation in HIV RT and L526M/L550V in HBV polymerase .

- Zalcitabine (ddC) : Anti-HIV activity (IC50 = 0.1–1 μM) but discontinued due to peripheral neuropathy and rapid emergence of K65R resistance .

Resistance Profiles

- 3'-Fluorocytidine Analogs : Fluorine’s small size and electronegativity may reduce steric clashes with mutant polymerases. For example, the M184V mutation in HIV RT, which confers high-level resistance to 3TC, has less impact on fluorinated analogs .

- Thiacytidine Analogs (SddC, 3TC) : Resistance arises from mutations that disrupt sulfur-mediated binding (e.g., M184V in HIV RT) or enhance excision of the incorporated nucleotide .

- Dideoxycytidine (ddC) : Rapid resistance via K65R mutation in HIV RT, which discriminates against ddC-triphosphate incorporation .

Metabolic Stability and Toxicity

- 2',3'-Dideoxy-3'-fluorocytidine : Fluorine substitution at 3' may reduce deamination by deoxycytidine deaminase, prolonging intracellular half-life compared to ddC .

- 3TC and FTC : L-sugar configuration confers resistance to deamination but increases affinity for human polymerases, leading to mitochondrial toxicity at high doses .

- 5-Fluoro-SddC : The 5-fluoro group enhances uracil-specific interactions but may increase off-target effects in rapidly dividing cells .

Key Research Findings

- Conformational Analysis : Fluorine at 3' stabilizes the C3'-endo conformation, mimicking natural nucleotide binding to viral polymerases. This contrasts with sulfur-containing analogs like 3TC, which adopt C2'-endo conformations less favorable for some mutants .

- Enzyme Interactions: Co-crystallization studies show 3'-fluorocytidine derivatives form hydrogen bonds with orotidine-5′-monophosphate decarboxylase (ODCase), similar to non-fluorinated analogs but with altered catalytic efficiency .

- Stereochemical Specificity : The D-(+)-cis isomer of SddC is the active form against HBV, suggesting stereochemistry critically impacts 2',3'-dideoxy-3'-fluorocytidine’s efficacy .

Biological Activity

2',3'-Dideoxy-3'-fluorocytidine (also known as beta-L-2',3'-dideoxy-2',3'-didehydro-5-fluorocytidine or beta-L-Fd4C) is a nucleoside analog that has garnered attention for its antiviral properties, particularly against hepatitis B virus (HBV) and human immunodeficiency virus (HIV). This article delves into its biological activity, including synthesis, mechanisms of action, and pharmacodynamics, supported by relevant research findings and data.

The synthesis of 2',3'-dideoxy-3'-fluorocytidine involves the modification of natural nucleosides to enhance their antiviral efficacy. The introduction of fluorine at the 3' position alters the compound's interaction with viral polymerases, making it a potent inhibitor of viral replication.

The primary mechanism by which beta-L-Fd4C exerts its antiviral effects is through the inhibition of viral DNA synthesis. It acts as a chain terminator during the replication process, preventing the elongation of the viral genome. This compound selectively inhibits HBV DNA polymerase, leading to reduced viral load in infected cells.

Against Hepatitis B Virus (HBV)

Research indicates that beta-L-Fd4C exhibits significant antiviral activity against HBV. In vitro studies have demonstrated that it is at least 10 times more potent than lamivudine (l(−)SddC) in inhibiting HBV replication. Specifically, it was found that:

- Inhibition Concentration : A concentration of 1 nM reduced HBV DNA secretion by 50% , showcasing its potency compared to other analogs.

- Pharmacodynamics : The drug undergoes phosphorylation to active triphosphate forms, which are crucial for its mechanism of action. The phosphorylation efficiency is notably higher than that of lamivudine, enhancing its antiviral efficacy .

Against Human Immunodeficiency Virus (HIV)

Beta-L-Fd4C also shows promise in inhibiting HIV replication. Its structural modifications allow it to effectively target HIV reverse transcriptase, leading to reduced viral proliferation in infected cells. Studies have shown that:

- Selective Inhibition : It selectively inhibits HIV-1 without significantly affecting mitochondrial DNA synthesis, which is critical for cellular function .

Case Studies and Clinical Implications

Several studies have documented the clinical implications of beta-L-Fd4C in treating chronic HBV infections:

- Woodchuck Model : In a study involving woodchucks chronically infected with woodchuck hepatitis virus (WHV), beta-L-Fd4C treatment resulted in a marked decrease in intrahepatic viral DNA synthesis compared to lamivudine. However, it did not eradicate covalently closed circular (CCC) DNA from hepatocytes .

- Tissue Culture Studies : In vitro experiments demonstrated that beta-L-Fd4C significantly inhibited HBV replication in HepG2 cell lines, with cytotoxicity levels lower than those observed with lamivudine .

Data Summary

| Compound | Target Virus | Potency (IC50) | Mechanism of Action |

|---|---|---|---|

| beta-L-Fd4C | HBV | 1 nM | Inhibition of viral DNA synthesis |

| Lamivudine (l(−)SddC) | HBV | >10 nM | Inhibition of viral DNA synthesis |

| beta-L-Fd4C | HIV | Not specified | Inhibition of reverse transcriptase |

Q & A

Q. What are the primary synthetic routes for 2',3'-Dideoxy-3'-fluorocytidine, and what reagents are critical for its nucleoside analog formation?

The synthesis of 2',3'-dideoxy-3'-fluorocytidine involves multistep reactions using phosphorus trichloride (PCl₃) and nucleoside precursors. For example, dinucleoside phosphorochloridites are synthesized via PCl₃-mediated coupling with fluorinated nucleosides like 3'-fluoro-2',3'-dideoxythymidine (FLT) or related analogs . Key steps include protecting group strategies (e.g., benzoylation) and deprotection under controlled acidic or basic conditions. Reagent purity (>99%) is critical to minimize side reactions.

Q. How does 2',3'-Dideoxy-3'-fluorocytidine exert its antiviral activity at the molecular level?

The compound acts as a chain-terminating inhibitor of viral reverse transcriptase. Its 3'-fluorine substitution prevents the formation of a 3'-5' phosphodiester bond during DNA elongation, halting viral replication. This mechanism is shared with other dideoxynucleosides but differs in metabolic activation: cytoplasmic deoxycytidine kinase (dCK) phosphorylates the compound to its active triphosphate form, which competes with endogenous dCTP for incorporation into viral DNA .

Q. What enzymatic pathways are involved in the activation of 2',3'-Dideoxy-3'-fluorocytidine?

Deoxycytidine kinase (dCK) is the primary enzyme responsible for the initial phosphorylation step, converting the nucleoside to its monophosphate derivative. Subsequent phosphorylation by nucleoside monophosphate and diphosphate kinases yields the triphosphate form. Unlike some analogs (e.g., gemcitabine), 2',3'-dideoxy-3'-fluorocytidine is not a substrate for deoxycytidine deaminase, reducing off-target deactivation .

Advanced Research Questions

Q. How can prodrug strategies enhance the pharmacokinetic profile of 2',3'-Dideoxy-3'-fluorocytidine for CNS targeting?

Prodrugs like N4-dimethylaminomethylene-2',3'-dideoxy-3'-fluorocytidine (DDFC) improve blood-brain barrier penetration and sustained release. Hydrolysis kinetics of the prodrug’s side chain were studied using reverse-phase HPLC, revealing a half-life of 4.8 hours at physiological pH. The mechanism involves carbinolamine intermediate formation, releasing the parent compound and formate . Methodologically, stability assays in cerebrospinal fluid (CSF) and pharmacokinetic modeling are recommended for optimization.

Q. What synergies exist between 2',3'-Dideoxy-3'-fluorocytidine and other antiretroviral agents in combination therapies?

In vitro studies demonstrate synergistic inhibition of HIV replication when combined with stavudine (D4T) or zidovudine (AZT), likely due to complementary mechanisms of chain termination and reduced mitochondrial toxicity. Additive effects are observed with zalcitabine (ddC) or didanosine (ddI). Experimental design should include fixed-ratio assays (e.g., Chou-Talalay method) and mitochondrial DNA quantification to assess toxicity .

Q. How do structural modifications (e.g., 5-halogenation) influence the conformational stability and antiviral efficacy of 2',3'-Dideoxy-3'-fluorocytidine derivatives?

X-ray crystallography of 5-bromo-2',3'-dideoxy-3'-fluorocytidine reveals an anti-conformation (N-glycosidic torsion angle = −153.7°) and a 2T3 sugar pucker, which enhances reverse transcriptase binding. Halogenation at C5 increases lipophilicity and resistance to enzymatic degradation. Computational modeling (e.g., density functional theory) paired with antiviral IC₅₀ assays can validate structure-activity relationships .

Q. What methodologies are used to evaluate mitochondrial toxicity associated with prolonged 2',3'-Dideoxy-3'-fluorocytidine exposure?

Mitochondrial DNA (mtDNA) depletion assays in HepG2 or CEM-T4 cell lines are standard. Quantify mtDNA via qPCR using primers for ND4 (mitochondrial) versus β-globin (nuclear). 2',3'-Dideoxy-3'-fluorocytidine shows minimal mtDNA inhibition at concentrations ≤10 μM, unlike ddC, which reduces mtDNA by >50% at 1 μM .

Q. How does the phosphorylation efficiency of 2',3'-Dideoxy-3'-fluorocytidine compare to other dideoxynucleosides in primary lymphocytes?

Kinetic studies using purified dCK reveal a Kₘ of 100 μM for 2',3'-dideoxy-3'-fluorocytidine monophosphate formation, indicating moderate substrate affinity. Comparatively, lamivudine (3TC) has a Kₘ of 12 μM. Methodologically, radiolabeled tracer assays (³H-thymidine incorporation) and HPLC-based metabolite profiling are used to quantify phosphorylation rates .

Q. What analytical techniques are recommended for characterizing 2',3'-Dideoxy-3'-fluorocytidine metabolites in vivo?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is optimal for detecting mono-, di-, and triphosphate metabolites in cellular extracts. For prodrugs, reverse-phase HPLC with diode-array detection (DAD) monitors hydrolysis intermediates, as demonstrated for DDFC .

Q. How can resistance to 2',3'-Dideoxy-3'-fluorocytidine be mitigated through combinatorial mutagenesis studies?

Site-directed mutagenesis of HIV reverse transcriptase (e.g., M184V or K65R mutations) identifies resistance pathways. Combinatorial approaches with non-overlapping resistance profiles (e.g., tenofovir) are advised. Phenotypic assays using recombinant virus strains and in silico docking studies guide rational drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.